Valacyclovir hydrochloride dihydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Valacyclovir hydrochloride dihydrate is an antiviral medication used primarily to treat infections caused by herpes viruses, including herpes simplex virus types 1 and 2, and varicella-zoster virus. It is the L-valine ester of acyclovir, which means it is a prodrug that is converted into acyclovir in the body. This conversion enhances the bioavailability of acyclovir, making this compound more effective in treating viral infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

Valacyclovir hydrochloride dihydrate can be synthesized through several methods. One common method involves the deprotection of N-[(benzyloxy)carbonyl]-L-valine-2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester using palladium on carbon in the presence of methanol and hydrochloric acid . This process yields valacyclovir hydrochloride, which can then be crystallized to obtain the dihydrate form.

Industrial Production Methods

Industrial production of this compound often involves crystallization from hydro-alcoholic solutions. The process includes dissolving valacyclovir hydrochloride in a mixture of ethanol and water, followed by controlled cooling to induce crystallization . This method ensures high purity and yield of the dihydrate form.

Chemical Reactions Analysis

Types of Reactions

Valacyclovir hydrochloride dihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its oxidation by permanganate, which has been studied extensively .

Common Reagents and Conditions

Oxidation: Permanganate (MnO4-) in alkaline conditions is commonly used for the oxidation of this compound.

Reduction: Palladium on carbon in the presence of methanol and hydrochloric acid is used for the reduction reactions.

Major Products

The oxidation of this compound by permanganate results in the formation of formylmethyl 2-amino-3-methylbutanoate and 2-amino-9-(hydroxymethyl)-1H-purin-6(9H)-one .

Scientific Research Applications

Valacyclovir hydrochloride dihydrate has a wide range of applications in scientific research:

Chemistry: It is used as a model compound in studies of nucleoside analogs and their chemical properties.

Biology: Researchers use it to study the mechanisms of viral replication and inhibition.

Industry: The compound is used in the pharmaceutical industry for the production of antiviral medications.

Mechanism of Action

Valacyclovir hydrochloride dihydrate is converted into acyclovir in the body. Acyclovir is then phosphorylated by viral thymidine kinase and subsequently by cellular enzymes to form acyclovir triphosphate. This triphosphate form competitively inhibits viral DNA polymerase, incorporates into the growing viral DNA chain, and terminates DNA synthesis . This mechanism effectively halts the replication of the virus.

Comparison with Similar Compounds

Similar Compounds

Acyclovir: The parent compound of valacyclovir, used to treat similar viral infections but with lower bioavailability.

Famciclovir: Another antiviral medication used to treat herpes infections, which is converted into penciclovir in the body.

Ganciclovir: Used primarily to treat cytomegalovirus infections, with a different spectrum of activity compared to valacyclovir.

Uniqueness

Valacyclovir hydrochloride dihydrate stands out due to its higher bioavailability compared to acyclovir, making it more effective in oral administration . Its ability to be converted rapidly into acyclovir in the body allows for efficient and potent antiviral activity .

Properties

CAS No. |

502421-45-6 |

|---|---|

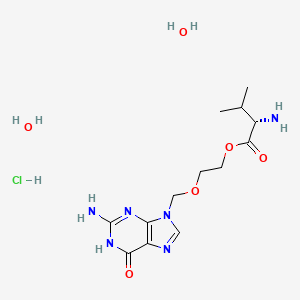

Molecular Formula |

C13H25ClN6O6 |

Molecular Weight |

396.83 g/mol |

IUPAC Name |

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-2-amino-3-methylbutanoate;dihydrate;hydrochloride |

InChI |

InChI=1S/C13H20N6O4.ClH.2H2O/c1-7(2)8(14)12(21)23-4-3-22-6-19-5-16-9-10(19)17-13(15)18-11(9)20;;;/h5,7-8H,3-4,6,14H2,1-2H3,(H3,15,17,18,20);1H;2*1H2/t8-;;;/m0.../s1 |

InChI Key |

QMVFKSCLPIIINF-CZDIJEQGSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N.O.O.Cl |

Canonical SMILES |

CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N.O.O.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.